

Head-to-Head Comparison: JNJ-65355394 and ASN90 in the Pursuit of Neurotherapeutics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-65355394

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two O-GlcNAcase (OGA) inhibitors, **JNJ-65355394** and ASN90 (also known as Egalognastat), which are under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This comparison is based on currently available public data.

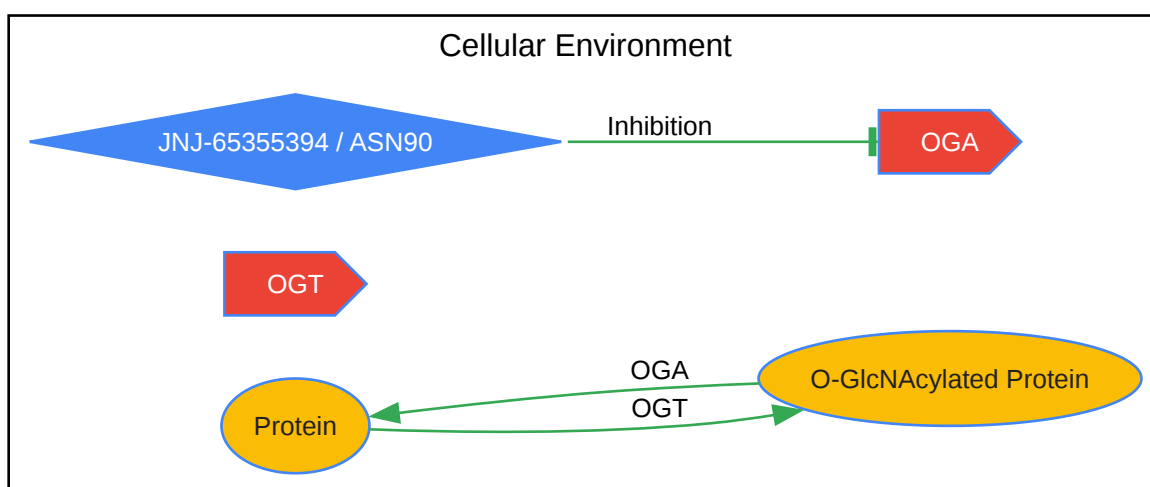
In the landscape of therapeutic strategies for neurodegenerative disorders, the inhibition of O-GlcNAcase (OGA) has emerged as a promising approach. OGA is a key enzyme responsible for the removal of O-linked β -N-acetylglucosamine (O-GlcNAc) from intracellular proteins, including tau and α -synuclein. The accumulation of hyperphosphorylated tau and aggregated α -synuclein are pathological hallmarks of various neurodegenerative diseases. By inhibiting OGA, the levels of O-GlcNAcylated proteins are increased, which can interfere with the pathological processes of protein aggregation. This guide provides a head-to-head comparison of two such inhibitors: **JNJ-65355394**, a chemical probe from Janssen Pharmaceutica, and ASN90 (Egalognastat), a clinical-stage molecule from Asceneuron.

At a Glance: Key Differentiators

Feature	JNJ-65355394	ASN90 (Eglognastat)
Target	O-GlcNAc hydrolase (OGA)	O-GlcNAcase (OGA)
Reported IC50	Data not publicly available	10.2 nM[1][2]
Development Stage	Chemical Probe	Phase II Clinical Trials[3]
Public Data Availability	Limited	Extensive preclinical and Phase I data available[3][4][5][6][7]

Mechanism of Action: Targeting O-GlcNAcase

Both **JNJ-65355394** and ASN90 are inhibitors of the O-GlcNAcase (OGA) enzyme. OGA, along with O-GlcNAc transferase (OGT), regulates the dynamic post-translational modification of proteins by O-GlcNAcylation. In neurodegenerative diseases, there is evidence of impaired brain glucose metabolism, which can lead to reduced O-GlcNAcylation of key proteins like tau and α -synuclein. This hypo-glycosylation is thought to contribute to their misfolding and aggregation. By inhibiting OGA, these compounds aim to restore protective O-GlcNAcylation levels, thereby preventing or slowing the progression of pathology. ASN90 has been characterized as a substrate-competitive and reversible inhibitor of OGA[5]. The specific mechanism for **JNJ-65355394** has not been detailed in publicly available sources.



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OGA Inhibition Pathway

Quantitative Performance Data

A significant disparity exists in the publicly available quantitative data for these two compounds.

ASN90 (Egalognastat):

Parameter	Value	Source
IC50 (recombinant human OGA)	10.2 nM	[1] [2]
EC50 (human PBMCs)	209 nM	[8]
Brain to Plasma Ratio (rats)	~1	[8]

JNJ-65355394:

Publicly available experimental data on the inhibitory potency (IC50), cellular activity, and in vivo efficacy of **JNJ-65355394** are not available at this time. The compound is referenced as an OGA inhibitor in patent WO2018109202A1, however, specific biological data for this compound is not detailed in the publicly accessible patent documents[\[9\]](#).

Preclinical Efficacy of ASN90

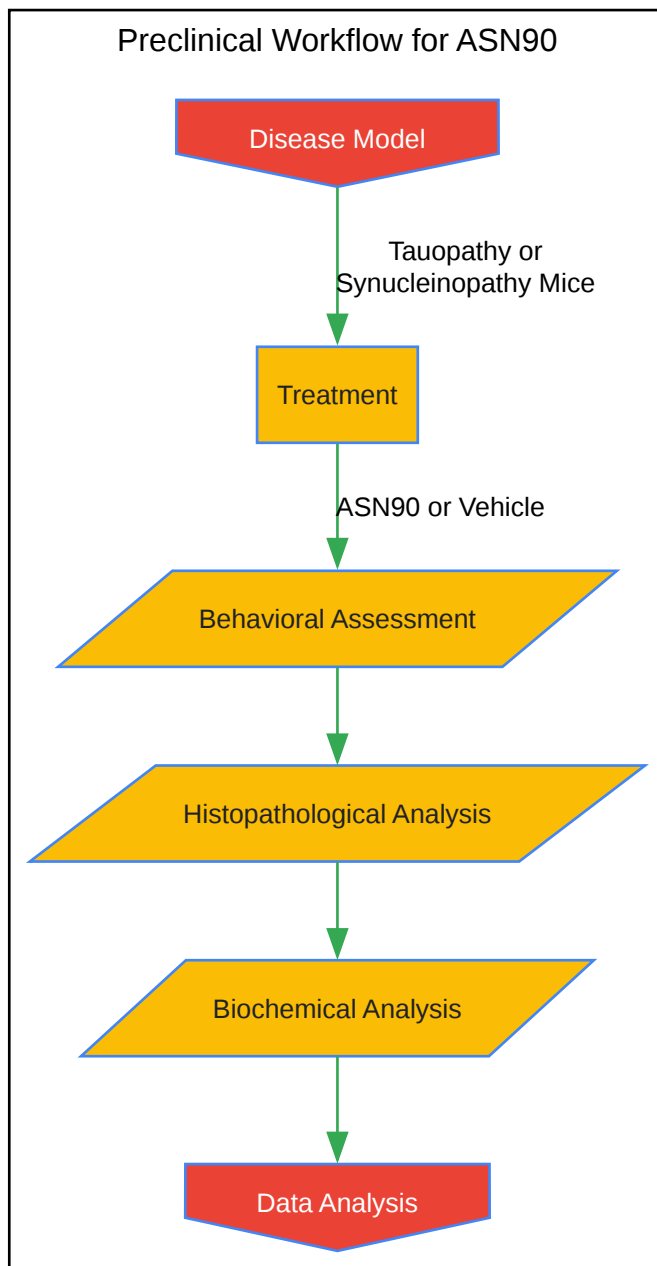
ASN90 has undergone extensive preclinical evaluation in various models of neurodegenerative diseases.

Tauopathy Models (Alzheimer's Disease Models)

In preclinical studies using mouse models of tauopathy, daily oral administration of ASN90 demonstrated significant therapeutic effects. Treatment with ASN90 prevented the development of tau tangle pathology, reduced functional deficits in motor behavior and breathing, and increased survival[\[3\]](#). In a P301S tau transgenic mouse model, a 3.5-month treatment with ASN90 at 30-100 mg/kg reduced pathological tau in the cerebral cortex and hippocampus[\[2\]](#).

Synucleinopathy Models (Parkinson's Disease Models)

In a preclinical mouse model of Parkinson's disease (Line 61 α -synuclein transgenic mice), chronic treatment with ASN90 (30-100 mg/kg, daily for 24 weeks) improved motor function, reduced astrogliosis, and increased the O-GlcNAcylation of α -synuclein[2][7]. These findings suggest that ASN90 has the potential to be a disease-modifying agent for both tauopathies and α -synucleinopathies[3][6].



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ASN90 Preclinical Workflow

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key experiments for ASN90.

OGA Inhibition Assay (In Vitro)

The inhibitory activity of ASN90 against recombinant human OGA was determined using a fluorogenic substrate-based assay.

- Enzyme: Recombinant full-length human O-GlcNAcase.
- Substrate: A fluorogenic substrate that releases a fluorescent signal upon cleavage by OGA.
- Procedure: The enzyme is incubated with varying concentrations of the inhibitor (ASN90) before the addition of the substrate. The reaction is monitored by measuring the fluorescence intensity over time.
- Data Analysis: The rate of substrate cleavage is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Animal Models and Treatment Paradigm

- Tauopathy Model: hTauP301S or P301L transgenic mice, which express human tau with a mutation linked to frontotemporal dementia.
- Synucleinopathy Model: Line 61 transgenic mice, which overexpress human α -synuclein.
- Administration: ASN90 was administered orally via gavage, typically once daily.
- Dosage: Doses ranged from 30 to 100 mg/kg.
- Duration: Studies ranged from short-term (4 days) to chronic (3.5 to 6 months) treatment periods[2][5].

Behavioral Assessments

Motor function in mouse models was assessed using tests such as the clasping score, which measures the degree of abnormal limb posture when the mouse is suspended by its tail[5].

Histopathological and Biochemical Analyses

- Immunohistochemistry: Brain sections were stained with antibodies specific for pathological forms of tau (e.g., AT8) or α -synuclein to quantify the extent of protein aggregation and astrogliosis (GFAP staining).
- Western Blotting: Brain lysates were analyzed by Western blot to measure the levels of total and O-GlcNAcylated proteins, including tau and α -synuclein.

Conclusion

Based on the currently available public information, ASN90 (Egalognastat) is a well-characterized OGA inhibitor with a significant body of preclinical data supporting its potential as a therapeutic agent for neurodegenerative diseases. It has a reported potent IC50 value and has demonstrated efficacy in animal models of both tauopathies and synucleinopathies, leading to its progression into Phase II clinical trials.

In contrast, **JNJ-65355394** remains a chemical probe with very limited public data on its biological activity and performance. While it is identified as an OGA inhibitor, the lack of quantitative data precludes a direct and meaningful comparison with ASN90 at this time.

For researchers in the field, ASN90 represents a benchmark OGA inhibitor with a clear path of development and a wealth of data to inform further research. The future disclosure of data for **JNJ-65355394** will be necessary to fully assess its potential and position it within the landscape of OGA inhibitors.

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- To cite this document: BenchChem. [Head-to-Head Comparison: JNJ-65355394 and ASN90 in the Pursuit of Neurotherapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402582#head-to-head-comparison-of-jnj-65355394-and-asn90]

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